molecular formula C10H14Br2O3 B12623964 Ethyl 2,2-dibromo-3-oxooct-6-enoate CAS No. 921226-73-5

Ethyl 2,2-dibromo-3-oxooct-6-enoate

Cat. No.: B12623964
CAS No.: 921226-73-5
M. Wt: 342.02 g/mol
InChI Key: MMXIOTDGLYBIGF-UHFFFAOYSA-N
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Description

Ethyl 2,2-dibromo-3-oxooct-6-enoate is an organic compound with the molecular formula C10H14Br2O3. It is a derivative of octenoic acid, characterized by the presence of two bromine atoms and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-dibromo-3-oxooct-6-enoate typically involves the bromination of ethyl 3-oxooct-6-enoate. The reaction is carried out under controlled conditions to ensure selective bromination at the 2,2-position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and purity of the final product. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dibromo-3-oxooct-6-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form ethyl 3-oxooct-6-enoate by using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

Major Products

    Substitution: Formation of ethyl 2-azido-3-oxooct-6-enoate or ethyl 2-thiocyanato-3-oxooct-6-enoate.

    Reduction: Formation of ethyl 3-oxooct-6-enoate.

    Oxidation: Formation of 2,2-dibromo-3-oxooctanoic acid.

Scientific Research Applications

Ethyl 2,2-dibromo-3-oxooct-6-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,2-dibromo-3-oxooct-6-enoate involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, making the compound reactive towards nucleophilic substitution. The ester functional group can undergo hydrolysis or transesterification under appropriate conditions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-bromo-3-oxooct-6-enoate: Lacks one bromine atom, leading to different reactivity and applications.

    Ethyl 2,2-dichloro-3-oxooct-6-enoate: Contains chlorine atoms instead of bromine, resulting in different chemical properties.

    Ethyl 3-oxooct-6-enoate: Lacks halogen atoms, making it less reactive in substitution reactions.

Uniqueness

Ethyl 2,2-dibromo-3-oxooct-6-enoate is unique due to the presence of two bromine atoms, which significantly enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it versatile for different applications in research and industry.

Properties

CAS No.

921226-73-5

Molecular Formula

C10H14Br2O3

Molecular Weight

342.02 g/mol

IUPAC Name

ethyl 2,2-dibromo-3-oxooct-6-enoate

InChI

InChI=1S/C10H14Br2O3/c1-3-5-6-7-8(13)10(11,12)9(14)15-4-2/h3,5H,4,6-7H2,1-2H3

InChI Key

MMXIOTDGLYBIGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)CCC=CC)(Br)Br

Origin of Product

United States

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